molecular formula C10H14BNO3 B1308157 3-(N-Isopropylaminocarbonyl)benzeneboronic acid CAS No. 397843-69-5

3-(N-Isopropylaminocarbonyl)benzeneboronic acid

Cat. No.: B1308157
CAS No.: 397843-69-5
M. Wt: 207.04 g/mol
InChI Key: QDCRYXCSQKAWNM-UHFFFAOYSA-N
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Description

3-(N-Isopropylaminocarbonyl)benzeneboronic acid is an organic compound with the molecular formula C10H14BNO3. It is a solid, typically appearing as a white crystalline powder. This compound is known for its stability and solubility, making it suitable for various applications in organic synthesis and research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Isopropylaminocarbonyl)benzeneboronic acid can be achieved through several methods. One common approach involves the reaction of benzeneboronic acid with isopropyl isocyanate under controlled conditions. The reaction typically requires an inert atmosphere and room temperature to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve consistent product quality. The compound is then purified through crystallization or other suitable methods to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

3-(N-Isopropylaminocarbonyl)benzeneboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boronates.

Scientific Research Applications

3-(N-Isopropylaminocarbonyl)benzeneboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(N-Isopropylaminocarbonyl)benzeneboronic acid involves its interaction with molecular targets through its boronic acid moiety. This interaction can inhibit specific enzymes or proteins, leading to various biological effects. The compound’s ability to form reversible covalent bonds with target molecules makes it a valuable tool in medicinal chemistry and drug design .

Comparison with Similar Compounds

Similar Compounds

  • 3-(N-Methylaminocarbonyl)benzeneboronic acid
  • 3-(N-Ethylaminocarbonyl)benzeneboronic acid
  • 3-(N-Propylaminocarbonyl)benzeneboronic acid

Uniqueness

3-(N-Isopropylaminocarbonyl)benzeneboronic acid is unique due to its specific isopropyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

[3-(propan-2-ylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO3/c1-7(2)12-10(13)8-4-3-5-9(6-8)11(14)15/h3-7,14-15H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCRYXCSQKAWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397371
Record name {3-[(Propan-2-yl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397843-69-5
Record name {3-[(Propan-2-yl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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